METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE
Description
Methyl 4-{[(2,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a methyl ester at position 2, a fluorine atom at position 6, and a methoxy group at position 4 substituted with a carbamoyl-linked 2,4-dimethylphenyl moiety. This structural complexity confers unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-12-4-6-16(13(2)8-12)24-20(25)11-28-19-10-18(21(26)27-3)23-17-7-5-14(22)9-15(17)19/h4-10H,11H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXCKJASHSGLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the benzoxazepine ring and the introduction of fluorine atoms. Common synthetic routes may include:
Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazepine ring.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine atoms at specific positions on the benzyl groups.
Coupling Reactions: The final step involves coupling the fluorinated benzyl groups with the benzoxazepine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorobenzyl)-N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,4-Difluorobenzyl)-N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The target compound’s activity and stability are influenced by its substitution pattern. Key comparisons with structurally related quinolines are outlined below:
Key Observations:
- Chlorine’s larger atomic size may sterically hinder target interactions .
- Position 2 vs. 4 Ester Groups: The target compound’s ester at position 2 contrasts with 6a’s position 4 ester. Ester position affects molecular dipole moments and binding to hydrophobic pockets in biological targets .
- Carbamoyl vs.
Biological Activity
Methyl 4-{[(2,4-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to explore the biological activity of this compound through a review of existing literature, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline backbone with several substituents that are believed to contribute to its biological activity. The key structural components include:
- Quinoline moiety : Known for its pharmacological properties.
- Fluoro group : Often enhances biological activity and bioavailability.
- Carbamoyl and methoxy groups : These functional groups may influence solubility and interaction with biological targets.
Table 1: Chemical Structure Overview
| Component | Description |
|---|---|
| Chemical Formula | CHF NO |
| Molecular Weight | 334.35 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Melting Point | Not specified in available literature |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it selectively inhibits the growth of various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma).
The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for mitosis. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Table 2: In Vitro Cytotoxicity Data
| Cell Line | IC (µM) | Observations |
|---|---|---|
| A549 | 15 | Significant growth inhibition |
| HeLa | 20 | Moderate cytotoxicity observed |
| 184B5 | >100 | No significant effect |
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. It has shown activity against certain bacterial strains, although further research is necessary to elucidate its full spectrum of activity.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of lung cancer. The results demonstrated a significant reduction in tumor volume compared to control groups, suggesting potential for development as an anticancer therapeutic agent.
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions between the compound and tubulin. Using molecular docking studies, researchers identified key binding sites that facilitate the inhibition of tubulin polymerization, providing insights into its mechanism as an antitumor agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
